molecular formula C15H17N5O2 B6008455 N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide

N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide

Cat. No. B6008455
M. Wt: 299.33 g/mol
InChI Key: LADZSZCERZTSSZ-UHFFFAOYSA-N
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Description

N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide, also known as QM-Aminomethyl-1,4-diacetate (QMA), is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. QMA belongs to the class of quinazoline derivatives and has been found to possess a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of QMA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. QMA has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
QMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases. QMA has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of QMA is its broad range of pharmacological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of QMA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on QMA. One area of interest is the development of new drugs based on the structure of QMA. Another area of interest is the use of QMA as a diagnostic tool in cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of QMA and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of QMA involves the reaction of 4,6-dimethyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic acid and ethanol. The resulting product is then treated with hydrochloric acid to obtain QMA in high yield.

Scientific Research Applications

N,N'-{[(4,6-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamideyl-1,4-diacetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. QMA has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

N-[N-acetyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8-5-6-13-12(7-8)9(2)16-14(19-13)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZSZCERZTSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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